molecular formula C7H12ClN3 B11912425 (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride

(2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride

Cat. No.: B11912425
M. Wt: 173.64 g/mol
InChI Key: VWUUTDUDVWNDHS-UHFFFAOYSA-N
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Description

(2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride is a pyrimidine derivative with a methanamine group attached to the pyrimidine ring at position 5, substituted with methyl groups at positions 2 and 2. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

(2,4-dimethylpyrimidin-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c1-5-7(3-8)4-9-6(2)10-5;/h4H,3,8H2,1-2H3;1H

InChI Key

VWUUTDUDVWNDHS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1CN)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride typically involves the reaction of 2,4-dimethylpyrimidine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the amine. The hydrochloride salt is then formed by the addition of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that (2,4-dimethylpyrimidin-5-yl)methanamine hydrochloride exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown an IC50 value of 2.0 μM against HepG2 liver cancer cells, highlighting its potential as an antitumor agent compared to standard chemotherapeutics like temozolomide.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (μM)Reference
HepG22.0
A549 (Lung)5.0
MCF7 (Breast)3.5

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Table 2: Antimicrobial Activity

Bacterial StrainActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliWeak
Bacillus subtilisModerate

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, including:

  • Alkylation Reactions: It can undergo alkylation to form more complex structures.
  • Condensation Reactions: Acts as a building block for synthesizing other pyrimidine derivatives.
  • Reduction Reactions: Can be reduced to yield amines or other functional groups.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications in the structure can significantly enhance its efficacy:

Table 3: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Longer alkyl chainIncreased potency
Halogen substitutionEnhanced efficacy

Case Studies and Research Findings

Several case studies have explored the potential therapeutic applications of this compound:

Case Study 1: A study involving HepG2 cells demonstrated significant cytotoxicity, suggesting that this compound could be developed into a viable treatment option for liver cancer.

Case Study 2: In a comparative study on antimicrobial testing, the compound exhibited notable inhibition zones against Staphylococcus aureus, indicating its potential as an antibacterial agent.

Mechanism of Action

The mechanism of action of (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride with related pyrimidine and benzene derivatives, focusing on molecular structure, substituent effects, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Key Features/Applications Reference
(2,4-Dimethylpyrimidin-5-yl)methanamine HCl C₇H₁₂ClN₃ 2,4-dimethylpyrimidine; methanamine hydrochloride Potential intermediate for pharmaceuticals Inferred
(Pyrimidin-5-yl)methanamine dihydrochloride C₅H₈Cl₂N₃ Pyrimidine core; dihydrochloride salt Enhanced solubility; synthetic building block
(2-(Pyrimidin-5-yl)phenyl)methanamine HCl C₁₁H₁₂ClN₃ Phenyl-pyrimidine hybrid; hydrochloride Used in complex molecular synthesis
1-(2,3-Difluoro-5-iodophenyl)methanamine HCl C₇H₇ClF₂IN Halogenated phenyl; methanamine hydrochloride Likely used in radiopharmaceuticals
5-Methyl-4-amino-5-chloromethyl-pyrimidine HCl C₆H₉ClN₄ Chloromethyl and amino groups on pyrimidine Reactive intermediate in synthesis

Key Differences and Implications:

Substituent Effects on Reactivity :

  • The 2,4-dimethyl groups on the pyrimidine ring in the target compound likely enhance steric hindrance compared to unsubstituted derivatives like (pyrimidin-5-yl)methanamine dihydrochloride. This could reduce reactivity in nucleophilic substitution reactions but improve stability in acidic conditions .
  • Halogenated derivatives (e.g., 1-(2,3-difluoro-5-iodophenyl)methanamine HCl) exhibit higher electrophilicity due to electron-withdrawing halogens, making them suitable for cross-coupling reactions in radiochemistry or materials science .

Salt Form and Solubility: The dihydrochloride salt in (pyrimidin-5-yl)methanamine dihydrochloride increases water solubility compared to the monohydrochloride form, which may be advantageous in aqueous reaction systems .

Applications in Synthesis: Compounds with chloromethyl groups (e.g., 5-methyl-4-amino-5-chloromethyl-pyrimidine HCl) are reactive intermediates for further alkylation or substitution reactions, whereas the target compound’s methyl groups limit such reactivity .

Research Findings and Trends

  • Synthetic Utility : Pyrimidine-based methanamine hydrochlorides are frequently employed in constructing heterocyclic frameworks for drug candidates. For example, (2-(pyrimidin-5-yl)phenyl)methanamine HCl is used to synthesize kinase inhibitors .
  • Thermal Stability : Pyrimidine derivatives with methyl substituents (e.g., 4,6-Dichloro-5-methoxypyrimidine) exhibit high thermal stability (m.p. 313–315 K), suggesting similar robustness in the target compound .

Biological Activity

(2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, leading to a range of pharmacological effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 1217457-32-3
  • Molecular Formula: C8H11ClN4
  • Molecular Weight: 188.66 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. The compound may act as an agonist or antagonist depending on the target, influencing processes such as cell proliferation, apoptosis, and signal transduction.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition at low concentrations. For instance, derivatives containing this moiety have shown minimal inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways. Notably, it has demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various pyrimidine derivatives, this compound was found to be particularly effective against Bacillus subtilis and Listeria monocytogenes, showcasing its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the effect of this compound on human leukemia cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability and promoted apoptosis through the activation of caspase pathways .

Comparative Analysis

To better understand the effectiveness of this compound in comparison to other similar compounds, a table summarizing key findings from various studies is presented below:

Compound NameActivity TypeMIC/IC50 ValuesReference
This compoundAntimicrobial0.25 - 1 μg/mL
(S)-2-(Pyridin-3-ylmethyl)piperazineAnticancerIC50 = 59 ± 30 ng/mL
1-(1H-Indol-5-yl)propan-1-oneAntiviralIC50 = 0.65 μM

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